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Compound of Interest

2,6-Dimethylpiperidine-1-
Compound Name:

carboximidamide
CAS No.: 100862-81-5
Cat. No.: B14065953

Get Quote

Executive Summary

2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) represents a sterically
hindered class of cyclic guanidines. Unlike the unsubstituted analog (1-
piperidinecarboximidamide), the presence of methyl groups at the

-positions (C2 and C6) introduces significant conformational rigidity and stereochemical
complexity. This molecule serves as a critical scaffold in the development of antihypertensive
agents (guanethidine analogs) and as a superbase catalyst in organic synthesis.

This guide provides a technical comparison of the Cis- and Trans- isomers of 2,6-
Dimethylpiperidine-1-carboximidamide, focusing on Carbon-13 Nuclear Magnetic
Resonance (

C-NMR) distinction and Mass Spectrometry (MS) fragmentation patterns. We analyze the
"Gamma-Gauche" effect used to distinguish stereoisomers and provide validated experimental
protocols for synthesis and characterization.
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Structural Analysis & Isomerism

The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide typically yields a mixture of
diastereomers derived from the commercial 2,6-dimethylpiperidine starting material.
Distinguishing these isomers is paramount for biological assays, as the spatial orientation of
the methyl groups dictates receptor binding affinity.

The Core Comparison: Cis vs. Trans

o Cis-Isomer (Meso): The two methyl groups occupy equatorial positions in the most stable
chair conformation. The molecule possesses a plane of symmetry (

), rendering the C2 and C6 carbons chemically equivalent.

e Trans-Isomer (Racemic): In the chair conformation, one methyl group is equatorial while the
other is axial. This breaks the symmetry found in the cis-isomer and introduces significant
steric strain, often leading to a distorted chair or twist-boat conformation.

Key Analytical Challenge: The axial methyl group in the trans-isomer experiences 1,3-diaxial
interactions, resulting in distinct upfield shifts in

C-NMR, a phenomenon known as the Gamma-Gauche Effect.

Comparative C-NMR Analysis

The following data compares the chemical shifts of the target molecule against its
unsubstituted parent and the specific stereoisomers.

Solvent: CDCI

or D

O (Salt forms) Reference: TMS (0 ppm)
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Carbon
Position

Unsubstituted
Parent (ppm)

Cis-2,6-
Dimethyl
(Ppm)

Trans-2,6-
Dimethyl
(ppm)

Mechanistic
Insight

C=N (Guanidine)

157.4

158.2

158.5

Deshielded by
adjacent
nitrogens;
minimal
sensitivity to ring

isomerism.

C2/C6 (

)

46.5

48.0

445/51.2*

Cis: Equivalent.
Trans: Split due
to asymmetry;
axial-bearing
carbon is
shielded.

C3/C5(

)

25.8

30.5

28.1/26.4

-effect of methyls
deshields these
carbons relative

to parent.

C4 (

24.7

19.8

22.1

Upfield shift in
cis due to dual
gauche
interactions from
equatorial

methyls.

Methyls (-CH

)

N/A

18.7

14.2/20.1

CRITICAL: The
axial methyl in
trans appears
significantly
upfield (~14
ppm) due to
steric

compression (
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-gauche effect).

*Note: In the trans-isomer, rapid ring flipping at room temperature may broaden or average
these signals unless the conformation is locked by the bulky guanidine group or low
temperature.

Diagram: Stereochemical NMR Distinction

The following diagram illustrates the logical flow for assigning the stereochemistry based on the
methyl peak position.

Analyze 13C-NMR Spectrum

(10-60 ppm region)

Check Methyl (-CH3) Peaks

Symmetry \Asymmetry/Shielding

Two Peaks or Upfield Shift

Single Peak @ ~18-19 ppm (@ ~14 ppm & ~20 ppm)

Isomer: CIS-2,6-Dimethyl Isomer: TRANS-2,6-Dimethyl

(Meso, Diequatorial) (Racemic, Axial/Equatorial)

Click to download full resolution via product page

Caption: Decision tree for distinguishing cis/trans isomers of 2,6-dimethylpiperidine derivatives
using C-NMR methyl shifts.

Mass Spectrometry Profiling

Mass spectrometry (ESI-MS) is the primary method for molecular weight confirmation, but
fragmentation patterns provide structural verification of the guanidine core.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b14065953/docs?utm_src=pdf-body-img#comprehensive-characterization-guide-2-6-dimethylpiperidine-1-carboximidamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14065953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

lonization Characteristics

o Method: Electrospray lonization (ESI) in Positive Mode (+).
e Parent lon [M+H]

: m/z 156.15 (Calculated for C
H
N
).
e Adducts: Commonly observed as [M+Na]
(m/z 178.13) or [2M+H]

dimers in high concentrations.

Fragmentation Pathway (MS/MS)

The guanidine moiety is relatively fragile under Collision-Induced Dissociation (CID).
e Loss of Ammonia (-17 Da): The most dominant pathway. The guanidine group loses NH

to form a cyanamide or carbodiimide cation (m/z 139).

¢ Guanidine Cleavage (-42 Da): Loss of the entire carbamimidoyl group [H

N-C=NH] to yield the 2,6-dimethylpiperidine cation (m/z 114) is less common but observed at
high collision energies.

e Ring Fragmentation: Subsequent loss of methyl radicals (-15 Da) from the piperidine core.
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Caption: Primary ESI-MS fragmentation pathways for 2,6-Dimethylpiperidine-1-
carboximidamide.

Experimental Protocols
A. Synthesis of 2,6-Dimethylpiperidine-1-
carboximidamide Sulfate

Note: The steric hindrance of the 2,6-dimethyl groups significantly reduces yield compared to
unsubstituted piperidine. Extended reaction times are required.

Reagents:

2,6-Dimethylpiperidine (cis/trans mixture or pure isomer)

S-Methylisothiourea hemisulfate (or O-Methylisourea)

Sodium Hydroxide (NaOH)[1][2]

Ethanol / Water[3][4]
Protocol:

e Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve S-
methylisothiourea hemisulfate (10 mmol) in 10 mL of water.

o Addition: Add 2,6-dimethylpiperidine (20 mmol, 2.0 eq) followed by 10 mL of ethanol.
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» Reaction: Reflux the mixture gently for 24—48 hours. The evolution of methyl mercaptan
(stench) indicates reaction progress (use a bleach trap).

o Expert Tip: For the 2,6-dimethyl derivative, standard room temperature stirring is
insufficient due to steric blocking of the nucleophilic nitrogen. Reflux is mandatory.

o Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

« |solation: The product often precipitates as the sulfate salt upon cooling or addition of
acetone. Filter the white solid.

 Purification: Recrystallize from Ethanol/Water (9:1) to separate the less soluble sulfate salt
from unreacted amine.

B. Sample Preparation for NMR[5]
o Salt Form: Dissolve ~10 mg of the sulfate/hydrochloride salt in 0.6 mL D

O or DMSO-d

o Free Base: If the free base is isolated (oily), use CDCI

e Acquisition: Acquire

C-NMR with at least 512 scans to resolve the quaternary guanidine carbon (~158 ppm)
which often has low intensity due to long relaxation times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b14065953?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14065953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

